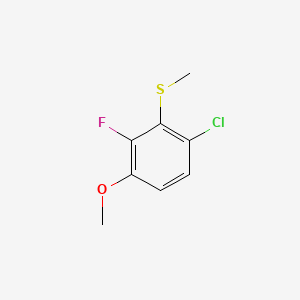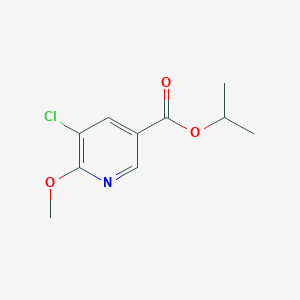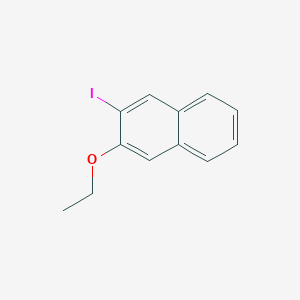![molecular formula C7H16ClNO B14026674 [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)
[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH . It is known for its unique structure, which includes a cyclopropyl ring and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it is converted into corresponding oxidized products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for studying the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclopropylmethanol: Shares the cyclopropyl ring but lacks the dimethylamino group.
Dimethylaminomethylcyclopropane: Similar structure but different functional groups.
Cyclopropylamine: Contains the cyclopropyl ring and an amino group but lacks the methanol moiety.
Uniqueness: What sets [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride apart from similar compounds is its combination of a cyclopropyl ring, a dimethylamino group, and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8(2)5-7(6-9)3-4-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
TYIXWMMGKIWYNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


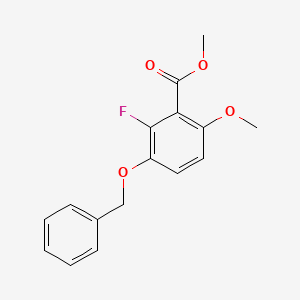
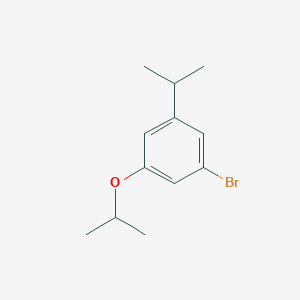
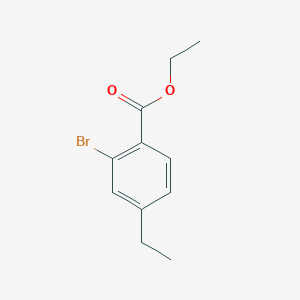
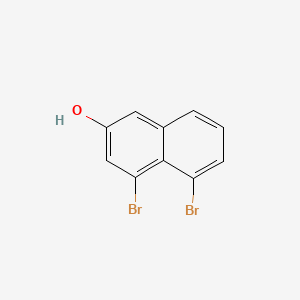
![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)
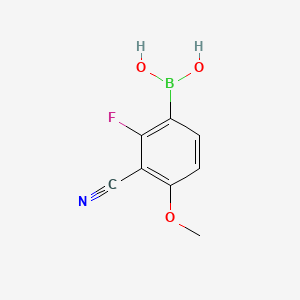

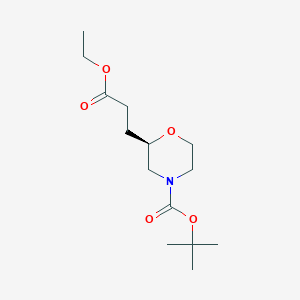
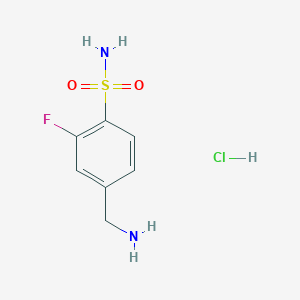
![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
